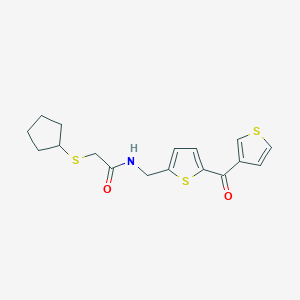

2-(cyclopentylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S3/c19-16(11-22-13-3-1-2-4-13)18-9-14-5-6-15(23-14)17(20)12-7-8-21-10-12/h5-8,10,13H,1-4,9,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOQPYJZIYGAQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the cyclopentylthio group: This can be achieved through the reaction of cyclopentylthiol with an appropriate acylating agent.

Introduction of the thiophene-3-carbonyl group: This step involves the acylation of thiophene with a suitable acyl chloride or anhydride.

Coupling of intermediates: The final step involves coupling the cyclopentylthio intermediate with the thiophene-3-carbonyl intermediate under suitable conditions, such as the presence of a base and a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Key Functional Group Reactions

The compound’s reactivity is driven by its thioether, acetamide, and thiophene moieties.

Thioether Reactions

-

Oxidation : The thioether can be oxidized to sulfoxide or sulfone using peroxides (e.g., H₂O₂) or oxidizing agents like m-CPBA.

-

Mechanism : Electrophilic sulfur reacts with oxygen, forming oxidized intermediates.

-

Acetamide Reactions

-

Hydrolysis : Under acidic or basic conditions, the amide bond can cleave to yield a carboxylic acid and amine.

-

Conditions : Acidic (H₃O⁺) or basic (e.g., NaOH) conditions with heat.

-

Thiophene Moiety Reactions

-

Electrophilic Substitution : The thiophene-3-carbonyl group acts as a meta-directing group, favoring substitution at the para position (position 5).

-

Reagents : Electrophiles (e.g., nitration, bromination) under controlled conditions.

-

Mechanistic Insights

The compound’s reactivity is influenced by its substituents:

-

Thioether : The sulfur atom’s lone pairs enable nucleophilic attack, while oxidation alters its electron density.

-

Acetamide : The carbonyl group’s electron deficiency facilitates nucleophilic acyl substitution.

-

Thiophene : The carbonyl group deactivates the ring, directing electrophiles to specific positions.

Analytical Techniques

Structural confirmation and reaction monitoring are typically performed using:

| Technique | Purpose | Key Observations |

|---|---|---|

| NMR | Confirm functional group integrity | Thioether (δ ~3–4 ppm), amide (δ ~8 ppm) |

| Mass Spectrometry | Verify molecular weight and purity | Molecular ion peak at m/z 332.5 |

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. Studies have shown that compounds structurally similar to 2-(cyclopentylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide demonstrate effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies indicate that thiophene derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells. Notably, compounds with similar structural motifs have shown IC50 values in the low micromolar range, indicating potential for development into anticancer therapeutics .

Enzyme Inhibition

Enzyme inhibition studies reveal that the compound may inhibit key enzymes associated with disease progression. For instance, it has been suggested that it could act as an inhibitor of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. This property opens pathways for research into treatments for conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of thiophene derivatives, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria. This research underscores the importance of structural optimization in developing effective antimicrobial agents .

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that thiophene-based compounds exhibited significant cytotoxicity. For example, a study demonstrated that specific modifications led to improved selectivity against cancer cells compared to normal cells, suggesting a viable pathway for anticancer drug development .

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings and carbonyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxamide: Similar structure but lacks the cyclopentylthio group.

Cyclopentylthiophene: Contains the cyclopentylthio group but lacks the acetamide functionality.

Thiophene-3-carboxylic acid: Similar thiophene core but different functional groups.

Uniqueness

2-(cyclopentylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is unique due to the combination of its cyclopentylthio and thiophene-3-carbonyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(cyclopentylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene-based compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to explore the biological activity of this specific compound through various studies, including in vitro and in vivo experiments.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

Thiophene derivatives, including the compound , have shown various biological activities. The following sections detail specific studies and findings related to its activity.

Anti-Inflammatory Activity

Thiophene-based compounds have been reported to exhibit significant anti-inflammatory properties. A study highlighted that certain thiophene derivatives can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanisms often involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways .

Table 1: Summary of Anti-Inflammatory Activity of Thiophene Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 20 | COX inhibition |

| Compound B | 25 | LOX inhibition |

| This compound | TBD | TBD |

Anticancer Activity

Research indicates that thiophene derivatives can possess cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of several thiophene compounds against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives showed IC50 values comparable to standard chemotherapeutic agents like Sorafenib .

Table 2: Cytotoxic Activity of Thiophene Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4a | HepG2 | 66±1.20 |

| Compound 4b | MCF-7 | 50±0.47 |

| This compound | TBD |

The mechanisms by which thiophene compounds exert their biological effects often involve multiple pathways:

- Inhibition of Enzymes : Compounds can inhibit key enzymes involved in inflammatory responses and cancer proliferation.

- Cytokine Modulation : They can modulate the expression levels of cytokines, reducing inflammation and tumor growth.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved the administration of a thiophene derivative in an animal model with induced inflammation. The compound significantly reduced inflammation markers and improved overall health outcomes compared to control groups .

Q & A

Q. Basic

- ¹H/¹³C NMR :

- Thiophene protons: δ 6.8–7.5 ppm (doublets for α/β positions).

- Cyclopentylthio: δ 1.5–2.5 ppm (multiplet for CH₂ groups).

- Acetamide NH: δ 8.1–8.5 ppm (broad singlet) .

- IR : C=O stretch (1650–1700 cm⁻¹), thioether C-S (600–700 cm⁻¹) .

- HRMS : Exact mass calculation for C₁₈H₁₈N₂O₂S₂ (M+H⁺: 383.08) .

How can researchers resolve contradictions in biological activity data observed across different assay systems for this compound?

Q. Advanced

Assay validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

Solubility controls : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation artifacts .

Metabolic stability testing : Compare results in liver microsomes vs. whole-cell systems to identify detoxification pathways .

Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-assay variability .

What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound's thiophene-carbonyl and cyclopentylthio moieties?

Q. Advanced

- Analog synthesis :

- Replace thiophene-3-carbonyl with furan or pyridine derivatives.

- Modify cyclopentylthio to linear alkylthio (e.g., hexylthio) .

- Biological testing :

- Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Corrogate activity data with steric/electronic parameters (Hammett σ, molar refractivity) .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to identify key binding interactions .

What are the documented stability profiles under varying pH and temperature conditions, and how should storage conditions be optimized?

Q. Basic

- pH stability :

- Stable at pH 4–7 (acetamide hydrolysis <5% over 24 hrs at 25°C).

- Degrades rapidly in alkaline conditions (pH >9) via thioether cleavage .

- Thermal stability :

- Store at –20°C under argon; avoid freeze-thaw cycles to prevent dimerization .

- Analytical validation : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

What computational modeling approaches are suitable for predicting target interactions, and how can in silico findings be validated experimentally?

Q. Advanced

Molecular docking : Use Glide (Schrödinger) to predict binding poses in ATP-binding pockets .

MD simulations : Run 100-ns trajectories (AMBER force field) to assess complex stability .

Validation :

- SPR assays : Measure binding kinetics (KD values) .

- Mutagenesis : Validate key residue interactions (e.g., Ala-scanning of catalytic sites) .

What purification challenges are commonly encountered with this compound, and what chromatographic methods are most effective?

Q. Basic

- Challenges :

- Co-elution of thiophene byproducts (e.g., oxidized sulfones).

- Low solubility in polar solvents .

- Solutions :

- Reverse-phase HPLC : C18 column, gradient 30–70% acetonitrile/water + 0.1% TFA .

- Flash chromatography : Hexane/EtOAc (3:1) for non-polar impurities .

How should researchers design control experiments when investigating metabolic pathways involving this compound's thiophene derivatives?

Q. Advanced

Isotope labeling : Synthesize ¹⁴C-labeled analog for tracking metabolite formation .

Negative controls :

- Use CYP450 inhibitors (e.g., ketoconazole) in microsome incubations .

- Include thiophene-free analogs to isolate metabolic contributions .

Analytical workflow :

- LC-MS/MS : Monitor m/z shifts indicative of hydroxylation or glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.